molecular formula C16H19ClN2O2 B1459510 Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride CAS No. 1987359-06-7

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride

Cat. No.: B1459510
CAS No.: 1987359-06-7
M. Wt: 306.79 g/mol
InChI Key: OZKHHIMZCBHVOI-UHFFFAOYSA-N
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Description

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride is a chemical compound with the molecular formula C16H19ClN2O2. It is known for its applications in various fields of scientific research, particularly in chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a cyanoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride typically involves the reaction of 1-benzylpiperidine with cyanoacetic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels required for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate
  • Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate
  • Methyl (1-phenylpiperidin-4-ylidene)(cyano)acetate

Uniqueness

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

methyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c1-20-16(19)15(11-17)14-7-9-18(10-8-14)12-13-5-3-2-4-6-13;/h2-6H,7-10,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKHHIMZCBHVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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